molecular formula C9H11NO3 B572556 ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate CAS No. 1227603-97-5

ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate

Cat. No.: B572556
CAS No.: 1227603-97-5
M. Wt: 181.191
InChI Key: BFCJICVVQIVUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with an ethyl ester group at the 4-position, a methyl group at the 3-position, and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-methylpyridine-4-carboxaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10-8(11)6(7)2/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCJICVVQIVUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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